N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide
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Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Molecular Formula: CHNO
Average Mass: 495.571 Da
Monoisotopic Mass: 495.248169 Da
ChemSpider ID: 12984407
Now, for the introduction: This compound belongs to the class of hydrazides, characterized by the presence of a hydrazine (-NHNH-) functional group. Its complex structure combines an indole ring, a hydrazide moiety, and aromatic substituents. Let’s explore further!
Preparation Methods
Industrial Production:: Industrial-scale production methods remain proprietary. Researchers and manufacturers guard such information closely due to commercial interests.
Chemical Reactions Analysis
Reactivity::
Oxidation: The indole ring and hydrazide functional groups may undergo oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group (oxo group) could yield a corresponding alcohol.
Substitution: The bromine atom could be substituted with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Nucleophiles like amines or thiols.
Major Products:: The specific products depend on reaction conditions. Potential products include derivatives of the indole ring and modified hydrazide forms.
Scientific Research Applications
This compound’s versatility makes it valuable in various fields:
Chemistry: As a building block for designing novel molecules.
Biology: Potential bioactive properties warrant investigation.
Medicine: Drug discovery and development.
Industry: Catalysts, ligands, or materials.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular targets. Further studies are needed to elucidate its precise mode of action.
Properties
Molecular Formula |
C24H28BrN5O3 |
---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
2-[(E)-benzylideneamino]oxy-N-[5-bromo-1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]iminoacetamide |
InChI |
InChI=1S/C24H28BrN5O3/c1-3-12-29(13-4-2)17-30-21-11-10-19(25)14-20(21)23(24(30)32)28-27-22(31)16-33-26-15-18-8-6-5-7-9-18/h5-11,14-15,32H,3-4,12-13,16-17H2,1-2H3/b26-15+,28-27? |
InChI Key |
GALQTCCHGWHHLR-XPDYKXCUSA-N |
Isomeric SMILES |
CCCN(CCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CO/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CCCN(CCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CON=CC3=CC=CC=C3 |
Origin of Product |
United States |
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